molecular formula H12N2O14U B1175608 Uranyl(VI) nitrate hexahydrate

Uranyl(VI) nitrate hexahydrate

Cat. No.: B1175608
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Description

Significance of Uranyl(VI) Chemistry in Actinide Science

The chemistry of uranium is dominated by the hexavalent oxidation state (U(VI)), which most commonly exists as the linear dioxo cation, [UO₂]²⁺, known as the uranyl ion. rsc.org This ion's stability and reactivity are central to actinide science. The study of uranyl compounds provides fundamental insights into the behavior of f-block elements, which are characterized by the filling of the 5f electron orbitals. osti.govresearchgate.net Research on uranyl(VI) chemistry helps in understanding complex phenomena such as cation-cation interactions and the influence of relativistic effects on chemical bonding. rsc.orgosti.gov The knowledge gained from studying U(VI) systems is often extrapolated to understand the chemistry of other actinides, such as neptunium (B1219326), plutonium, americium, and curium, which are crucial in the context of nuclear waste management and environmental remediation. diva-portal.org

The versatility of uranium's oxidation states, ranging from +2 to +6, with +4, +5, and +6 being the most common, allows for a rich and diverse coordination chemistry. rsc.org The uranyl ion, in particular, forms a vast number of compounds with various ligands, leading to a wide range of molecular structures and properties. mdpi.comrsc.org This diversity is essential for developing new materials and for understanding the transport and fate of uranium in the environment.

Historical Context of Uranyl(VI) Nitrate (B79036) Research Evolution

The study of uranyl nitrate dates back to the late 19th century. acs.org Early research focused on its basic chemical properties and its use in applications such as photography and the porcelain industry. mdpi.comacs.org A significant milestone in its history was its use in the first isolation of plutonium, where uranyl nitrate was irradiated to produce this transuranic element. mdpi.com

Over the decades, research has evolved to explore its role in nuclear fuel reprocessing. The ability to dissolve spent nuclear fuel in nitric acid to form uranyl nitrate is a cornerstone of the PUREX (Plutonium and Uranium Recovery by Extraction) process. wikipedia.orgacs.org This process relies on the high solubility of uranyl nitrate in organic solvents like tributyl phosphate (B84403), allowing for the separation of uranium from other fission products. wikipedia.org More recent research has focused on the detailed structural and spectroscopic characterization of uranyl nitrate and its derivatives, driven by advancements in analytical techniques and computational chemistry. muni.czosti.gov

Role of Uranyl(VI) Nitrate Hexahydrate as a Canonical Uranyl Precursor

This compound is widely regarded as a primary starting material in uranyl chemistry. wikipedia.orgmdpi.com Its high solubility in water and the labile nature of its nitrate ligands make it an excellent precursor for the synthesis of a multitude of other uranyl compounds. wikipedia.org The nitrate ions can be readily displaced by other anions, allowing for the preparation of compounds such as uranyl halides, sulfates, and oxalates. wikipedia.org

This reactivity is exploited in various synthetic strategies, including hydrothermal and solid-state reactions, to create novel materials with specific properties. For instance, it is used to synthesize uranyl peroxide nanoclusters, which are of interest for their potential applications in catalysis and materials science. osti.gov The compound's role as a versatile precursor is fundamental to the continued exploration and expansion of actinide chemistry.

Overview of Interdisciplinary Research Significance

The importance of this compound extends beyond the confines of inorganic and nuclear chemistry, finding applications in a variety of interdisciplinary research areas.

Nuclear Fuel Reprocessing: It is a critical intermediate in the reprocessing of spent nuclear fuel, enabling the recovery and recycling of uranium. wikipedia.orgacs.org

Materials Science: It serves as a precursor for the synthesis of advanced uranium-based materials, including metal-organic frameworks (MOFs) and nanoscale clusters with unique structural and electronic properties. osti.gov

Environmental Science: Understanding the behavior of uranyl nitrate and its derivatives is crucial for assessing the environmental impact of uranium contamination and for developing effective remediation strategies. acs.org

Analytical Chemistry: It is used as a reagent in various analytical techniques. acs.org

Catalysis: The photochemical properties of the uranyl ion have been explored for its potential use in photocatalysis.

The continued study of this compound is vital for advancing our knowledge in these and other scientific fields, addressing challenges in energy, environment, and materials innovation.

Properties

Molecular Formula

H12N2O14U

Origin of Product

United States

Synthetic Methodologies and Crystallization Protocols

Controlled Crystallization Techniques for Uranyl(VI) Nitrate (B79036) Hexahydrate

Controlled crystallization is a fundamental process for purifying uranyl nitrate and obtaining crystals of a desired size and quality. This is particularly important in nuclear reprocessing, where it can be used to separate uranium from fission products. tandfonline.comosti.gov

Temperature-Controlled Recrystallization and Yield Optimization

Temperature-controlled recrystallization is a widely used method to purify uranyl nitrate hexahydrate and maximize its yield. The solubility of uranyl nitrate hexahydrate is highly dependent on both temperature and the concentration of nitric acid in the solution. xylenepower.com

Research has shown that cooling a saturated solution of uranyl(VI) nitrate from 50°C to 2°C can lead to a significant increase in crystal formation. xylenepower.com The yield of uranyl nitrate hexahydrate crystals is influenced by the initial concentration of nitric acid. A higher initial nitric acid concentration is generally desirable as it lowers the concentration of uranium remaining in the solution, thereby increasing the crystal yield. tandfonline.com For instance, at all nitric acid concentrations studied, over 70% recovery of U(VI) mass was achieved, with nearly quantitative recovery at a starting concentration of 4 M HNO₃. xylenepower.com

The cooling rate is another critical parameter. A slower cooling rate, for example, from approximately 4.0 °C/min down to 0.22 °C/min, has been shown to significantly improve the separation factor for U(VI) from other elements like Strontium (Sr), Cesium (Cs), and Neodymium (Nd). xylenepower.com

Initial HNO₃ Concentration (M)U(VI) Recovery (%)
~2>70
4Nearly 100

Table 1: Effect of initial nitric acid concentration on the recovery of U(VI) through temperature-controlled recrystallization from 50°C to 2°C. xylenepower.com

Solvent Evaporation Methods and Crystal Quality Improvement

Solvent evaporation is another common technique for crystallizing uranyl(VI) nitrate hexahydrate. This method involves the slow evaporation of the solvent from a saturated solution at a controlled temperature, leading to the formation of crystals. The quality and size of the crystals can be influenced by the rate of evaporation and the composition of the solution.

Crystals of various uranyl nitrate compounds have been successfully synthesized by the evaporation of aqueous solutions at room temperature. mdpi.com For example, crystals of K₃(UO₂)(NO₃)Cl₃ were obtained by evaporating a solution of uranyl nitrate, potassium chloride (KCl), and hydrochloric acid (HCl) that had been preheated. mdpi.com Similarly, crystals of [(UO₂)(NO₃)₂(H₂O)₂][(CH₃NH₃)₂(NO₃)₂] were formed through the evaporation of an aqueous solution containing uranyl nitrate and methylamine. mdpi.com

The quality of the crystals is crucial for their intended application. For instance, in nuclear fuel preparation, well-formed, pure crystals are necessary. wikipedia.org The solvent evaporation method, when carefully controlled, can produce high-quality single crystals suitable for X-ray diffraction studies and other analytical techniques.

Synthesis of High-Purity this compound

The synthesis of high-purity this compound is paramount for its use in the nuclear industry and as a laboratory reagent. wikipedia.orgacs.org The primary method for its preparation involves the reaction of uranium salts with nitric acid. wikipedia.org

One established route for purification is through recrystallization. osti.gov This process can effectively remove impurities, including fission products, from the uranyl nitrate. The PUREX process, a standard method for reprocessing spent nuclear fuel, yields a uranyl nitrate solution that can be further purified by crystallization. osti.gov

Gravimetric analysis is a technique used to determine the purity of uranyl nitrate hexahydrate. This involves dissolving a precisely weighed sample in water, precipitating the uranium with ammonium (B1175870) hydroxide, and then igniting the precipitate to a constant weight to determine the uranium content. acs.org

Preparation of Isotopic Variants of this compound

The preparation of isotopic variants of this compound is essential for various applications, including nuclear forensics and research. acs.orgresearchgate.net These variants are synthesized by using starting materials with specific isotopic compositions.

One method involves dissolving pure uranium metal in isotopically spiked nitric acid. acs.org For example, to study oxygen isotope signatures, uranium metal has been dissolved in 10 M nitric acid with known δ¹⁸O values. acs.org The resulting uranyl nitrate solution is then evaporated to dryness to obtain uranyl nitrate hydrate (B1144303) crystals with the desired isotopic signature. acs.org

Another approach involves the conversion of uranium hexafluoride (UF₆) materials with specific isotopic ratios into uranyl nitrate solutions. researchgate.net This is often done for the preparation of certified reference materials for isotopic composition analysis. researchgate.net These solutions can then be used to crystallize uranyl nitrate hexahydrate with a certified isotopic composition.

Microcrystalline and Nanocrystalline this compound Synthesis

The synthesis of microcrystalline and nanocrystalline this compound and its derivatives is an area of growing interest due to the unique properties of materials at this scale.

While the direct synthesis of nanocrystalline uranyl nitrate hexahydrate is not extensively detailed in the provided context, related uranium oxide nanoparticles are often synthesized from uranyl nitrate as a starting material. For instance, uranium dioxide (UO₂) nanoparticles can be produced through various routes that begin with uranyl nitrate hexahydrate. conicet.gov.ar One common method is the ammonium diuranate (ADU) precipitation route, where uranyl nitrate solution is treated with ammonia (B1221849) to precipitate ADU, which is then thermally treated to form UO₂ nanoparticles. conicet.gov.ar

Another method involves the use of organic salts derived from uranyl nitrate, such as uranyl acetylacetonate, which can be decomposed in organic solvents at high temperatures to yield UO₂ nanocrystals. conicet.gov.ar

Microwave-Assisted Denitration and Synthesis from Solutions and Solids

Microwave-assisted denitration is a modern and efficient method for converting uranyl nitrate solutions directly into uranium oxides, bypassing the intermediate crystallization of uranyl nitrate hexahydrate in some process flows. anl.govepa.govjaea.go.jpiaea.org This technique utilizes microwave energy for rapid and uniform internal heating, which can offer advantages over conventional external heating methods. jaea.go.jp

The process typically involves heating a uranyl nitrate solution with microwaves, causing the evaporation of water and nitric acid, followed by the decomposition of the nitrate to form uranium trioxide (UO₃) or other uranium oxides. anl.govjaea.go.jp A key benefit of this method is that it can prevent the formation of a molten salt phase, leading to a product with more desirable physical properties, such as fine particles suitable for sintering into fuel pellets. anl.govjaea.go.jp

Microwave denitration is considered a simpler and more compact process compared to traditional precipitation methods, and it significantly reduces the volume of liquid waste. jaea.go.jpiaea.org Research has focused on optimizing the process parameters, such as microwave power and heating time, to control the properties of the final oxide powder. epa.govjaea.go.jp

ParameterValue/ConditionReference
Starting MaterialUranyl nitrate solution (400 g U/L) epa.gov
ProductUO₂ powder epa.gov
Sintering Temperature1650 °C in Ar + 10 vol % H₂ epa.gov
Final Pellet Density10.40 ± 0.02 g cm⁻³ epa.gov

Table 2: Parameters for the fabrication of UO₂ fuel pellets using microwave denitration of uranyl nitrate solution. epa.gov

Advanced Structural Elucidation and Crystallography

Single-Crystal X-ray Diffraction Analysis of Uranyl(VI) Nitrate (B79036) Hexahydrate

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise arrangement of atoms in a crystalline solid. For uranyl(VI) nitrate hexahydrate, SC-XRD studies have been instrumental in defining its unit cell parameters and the spatial coordinates of each atom. researchgate.net These analyses confirm a highly ordered structure.

Anisotropic thermal parameters in crystallographic refinement account for the thermal vibrations of atoms, which are not necessarily uniform in all directions. In the analysis of this compound, these parameters provide insight into the motional behavior of the constituent atoms within the crystal lattice. hbni.ac.in The refinement of these parameters is crucial for achieving an accurate structural model. hbni.ac.in Disorder analysis, on the other hand, investigates any static or dynamic positional disorder of atoms in the crystal.

The crystal structure of this compound is extensively influenced by a complex network of hydrogen bonds. muni.cz These bonds primarily involve the water molecules of hydration and the nitrate ligands. The two inner-sphere water molecules are directly coordinated to the uranyl ion, while the remaining four water molecules reside in the second coordination sphere. muni.czosti.gov These outer-sphere water molecules are linked to the inner-sphere waters through hydrogen bonds. muni.cz This intricate network of hydrogen bonding contributes significantly to the stability of the crystal lattice. muni.cz

Neutron Diffraction Studies of this compound

Neutron diffraction studies have provided complementary and crucial information about the structure of this compound. hathitrust.orgresearchgate.net Unlike X-rays, which are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction particularly effective for accurately locating light atoms, such as hydrogen, in the presence of heavy atoms like uranium. muni.cz Taylor and Mueller's neutron diffraction study was fundamental in precisely determining the positions of the hydrogen atoms in the water molecules, thereby providing a definitive characterization of the hydrogen bonding network. muni.czresearchgate.net These studies confirmed the presence of two distinct types of water molecules: two coordinated directly to the uranium atom and four held in the secondary coordination sphere. muni.czosti.gov

Uranyl(VI) Coordination Geometry within the Hexahydrate Structure

The coordination geometry around the central uranium atom in this compound is a key feature of its structure. The uranyl ion (UO₂²⁺) itself is a linear cation with the two oxygen atoms in axial positions. muni.cz

In the equatorial plane, perpendicular to the linear O=U=O axis, the uranium atom is coordinated to six oxygen atoms. muni.cz These six oxygen atoms are provided by two bidentate nitrate groups and two water molecules. muni.cz This arrangement results in a hexagonal bipyramidal coordination geometry around the uranium center. mdpi.comacs.org The two nitrate ligands and two water molecules are in a trans position within this equatorial plane. osti.govaesj.or.jp The nitrate groups act as bidentate ligands, meaning both oxygen atoms of each nitrate group bind to the uranium atom.

Data Tables

Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbcn
a (Å)13.197
b (Å)8.035
c (Å)11.467

Note: The crystallographic data can vary slightly between different studies and refinement methods.

Selected Bond Distances (Å) in this compound

BondDistance (Å)
U-O (axial)~1.77
U-O (water)~2.45
U-O (nitrate)~2.52

Note: These are approximate average bond distances and can vary within the structure.

Polymorphism and Phase Transitions in Uranyl(VI) Nitrate Hydrates

The hydrates of uranyl(VI) nitrate exhibit a fascinating range of polymorphism, primarily related to the degree of hydration. The most common forms are the hexahydrate, trihydrate, and dihydrate, with their relative stabilities being dependent on conditions like temperature and water vapor pressure. researchgate.net Phase transitions between these hydrated forms are well-documented, particularly the transformation of uranyl nitrate hexahydrate ([UO₂(NO₃)₂(H₂O)₆], UNH) to the trihydrate ([UO₂(NO₃)₂(H₂O)₃], UNT) upon desiccation. researchgate.netacs.org This dehydration-induced transformation can be monitored using techniques like time-resolved infrared reflectance spectroscopy. researchgate.netacs.org

The infrared spectrum of the hexahydrate shows a distinct uranyl asymmetric stretch (ν₃) band around 949.0 cm⁻¹. researchgate.net As the sample dehydrates and recrystallizes into the trihydrate, this band shifts to higher wavenumbers and broadens, eventually resolving into a doublet with peaks at approximately 966 and 957 cm⁻¹. researchgate.net This splitting is consistent with the crystal structure of the trihydrate, which contains two crystallographically inequivalent UO₂²⁺ sites, unlike the single site in the hexahydrate. researchgate.net The spectra of the di- and trihydrates are characteristic of compounds with coordinated nitrate groups, whereas the hexahydrate's spectrum is more indicative of ionic nitrate. iaea.org

Beyond changes in hydration, polymorphism is also observed in other uranyl nitrate hydrates. For example, diaquadinitratouranyl(VI) exists in at least two polymorphic forms, one monoclinic and one triclinic. researchgate.net This isomerism leads to distinct crystal structures; the monoclinic form exhibits a cis configuration of the coordinating water and nitrate ligands, while the triclinic form has a trans configuration. researchgate.net Other novel polymorphs have been identified, such as a low-temperature modification of α-Cs₂[(UO₂)(NO₃)Cl₃] and a new polymorphic modification of (UO₂)₂(OH)₂(NO₃)₂(H₂O)₃. mdpi.com The thermal decomposition of uranyl nitrate hexahydrate can also lead to different polymorphic modifications of uranium trioxide (UO₃), depending on the pyrolysis conditions. pnl.govosti.gov

Table 1: Crystallographic Data for Selected Uranyl(VI) Nitrate Hydrates and Polymorphs

CompoundFormulaCrystal SystemSpace GroupCell Parameters (Å, °)
Uranyl Nitrate HexahydrateUO₂(NO₃)₂(H₂O)₆OrthorhombicCmc2₁a = 13.18, b = 8.035, c = 11.44 α = β = γ = 90
Diaquadinitratouranyl Dihydrate[UO₂(NO₃)₂(H₂O)₂]·2H₂OMonoclinicP2₁/ca = 7.6820, b = 9.887, c = 7.1990 β = 105.08
Diaquadinitratouranyl Monohydrate (Polymorph 1)[UO₂(NO₃)₂(H₂O)₂]·H₂OMonoclinicP2₁/c-
Diaquadinitratouranyl Monohydrate (Polymorph 2)[UO₂(NO₃)₂(H₂O)₂]·H₂OTriclinic--
A Novel Uranyl Hydroxide Nitrate Hydrate (B1144303) Polymorph(UO₂)₂(OH)₂(NO₃)₂(H₂O)₃TriclinicP-1-

Data sourced from references researchgate.net, iucr.org, crystallography.net, and mdpi.com. Note: "(-)" indicates data not specified in the provided sources.

Supramolecular Assembly and Packing Motifs

The crystal structure of this compound is a prime example of intricate supramolecular assembly governed by coordination geometry and extensive hydrogen bonding. The fundamental structural unit is the neutral molecular complex [UO₂(NO₃)₂(H₂O)₂]. researchgate.netiucr.orgmuni.cz In this complex, the central uranium atom is part of a linear O=U=O uranyl cation, which is perpendicular to an equatorial plane. muni.czosti.gov This equatorial plane contains two bidentate nitrate ions and two water molecules, resulting in an 8-coordinate uranium atom with a hexagonal bipyramidal geometry. iucr.orgmuni.cz These two water molecules constitute the inner coordination sphere. muni.czosti.gov

The packing motifs in the broader family of uranyl nitrates reveal diverse structural arrangements. While this compound itself forms a three-dimensional structure held by this hydrogen bond network, related compounds exhibit other motifs. iucr.orgresearchgate.net For instance, the crystal structure of [(UO₂)(NO₃)₂(H₂O)₂][(CH₃NH₃)₂(NO₃)₂] is composed of neutral uranyl-dinitrate-dihydrate complexes linked to methylamine-nitrate complexes through a system of H-bonds. researchgate.netmdpi.com In other cases, finite [(UO₂)(NO₃)₄]²⁻ clusters are arranged into pseudo-chained complexes that exhibit hexagonal packing. researchgate.netmdpi.com The formation of discrete, dimeric, or tetrameric units that further assemble through hydrogen bonding and other noncovalent interactions is a recurring theme in the crystal chemistry of uranyl compounds. nih.govacs.org These assemblies highlight how the interplay between the primary coordination of the uranyl ion and the network of weaker interactions dictates the final solid-state structure.

Table 2: Selected Interatomic Distances and Coordination Details in this compound

Interaction/ParameterDescriptionDistance (Å)
U-O (Uranyl)Bond distance within the linear uranyl cation~1.76
U-O (Nitrate)Distance from uranium to oxygen of bidentate nitrate ligands-
U-O (Inner Water)Distance from uranium to oxygen of coordinated water molecules-
O-U-O (Uranyl)Bond angle of the uranyl cation~180°
Coordination GeometryGeometry of ligands in the equatorial planeHexagonal Bipyramidal

Data sourced from references muni.cz and acs.org. Note: "(-)" indicates data not specified in the provided sources.

Spectroscopic Characterization and Electronic Structure Investigations

Vibrational Spectroscopy of Uranyl(VI) Nitrate (B79036) Hexahydrate

Vibrational spectroscopy is a critical tool for probing the structure and bonding within the uranyl(VI) nitrate hexahydrate complex. The characteristic vibrations of the linear O=U=O moiety, known as the uranyl ion (UO₂²⁺), are particularly sensitive to its coordination environment.

The symmetric stretching mode (ν₁) of the uranyl ion is Raman-active and typically appears as a strong, sharp peak in the spectrum. dp.la For solid this compound, this mode is observed in the range of 867–873 cm⁻¹. nih.govresearchgate.net This vibration corresponds to the in-phase stretching of the two U=O bonds. The precise frequency of the ν₁ band is influenced by the nature of the ligands coordinated to the uranyl ion in the equatorial plane. dp.lanih.gov In uranyl nitrate hexahydrate, the equatorial plane is occupied by bidentate nitrate groups and water molecules. The electron-donating capacity of these ligands affects the strength of the U=O bonds, which in turn dictates the vibrational frequency. nih.gov The relatively high frequency of this mode is indicative of the strong, multiple-bond character of the U=O bonds.

Table 1: Raman Frequency for UO₂²⁺ Symmetric Stretch (ν₁) in this compound

Vibrational Mode Spectroscopic Technique Frequency (cm⁻¹) Reference
Symmetric Stretch (ν₁) Raman 867 nih.gov

The other fundamental vibrations of the uranyl ion include the doubly degenerate bending mode (ν₂) and the antisymmetric stretching mode (ν₃). The antisymmetric stretch (ν₃) is infrared-active and corresponds to the out-of-phase stretching of the U=O bonds. For this compound, this absorption band is distinctly observed at approximately 949.0 cm⁻¹. libretexts.org The ν₃ frequency is generally higher than the ν₁ frequency. Upon dehydration, for instance, the transformation from the hexahydrate to the trihydrate form, the ν₃ band shifts to higher wavenumbers and splits into a doublet, reflecting the presence of two non-equivalent uranyl sites in the trihydrate crystal structure. libretexts.org

The bending mode (ν₂) is expected at a much lower frequency, typically in the 200–300 cm⁻¹ range. However, its direct observation in the infrared spectrum of uranyl nitrate hexahydrate can be challenging due to potential overlap with vibrations from the nitrate ligands and water molecules in the same region. osti.gov

Table 2: Infrared Frequencies for UO₂²⁺ Vibrational Modes in this compound

Vibrational Mode Spectroscopic Technique Frequency (cm⁻¹) Reference

Specific experimental studies on the deuteration of this compound for vibrational assignments were not found in the searched literature. In principle, such studies would involve substituting the hydrogen atoms of the water of hydration with deuterium (B1214612) (D₂O). This isotopic substitution is a powerful technique in vibrational spectroscopy. nih.gov Replacing hydrogen with the heavier deuterium isotope leads to a predictable decrease in the frequency of vibrational modes involving the O-H bonds (stretching and bending), while having a minimal effect on the modes confined to the uranyl nitrate core. nih.gov This allows for the unambiguous assignment of water-related vibrations versus those of the uranyl and nitrate moieties.

A well-established correlation exists between the vibrational frequencies of the uranyl ion and the length of its U=O bonds. Generally, a higher vibrational frequency corresponds to a shorter, stronger U=O bond. This relationship is often described by empirical rules, such as Badger's rule, which connects the bond length to the force constant of the vibration. libretexts.org

The frequencies of both the symmetric (ν₁) and asymmetric (ν₃) stretches can be used to calculate the stretching and interaction force constants for the U=O bonds. libretexts.org These force constants provide a quantitative measure of bond strength, from which the U=O bond lengths can be estimated. libretexts.org

The nature of the equatorial ligands significantly modulates the U=O bond strength and, consequently, the vibrational frequencies. dp.la Ligands that are stronger electron donors increase the electron density on the uranium atom, which in turn weakens the axial U=O bonds. This weakening results in longer bonds and a decrease (red shift) in the ν₁ and ν₃ frequencies. nih.gov In this compound, the coordination of nitrate and water ligands in the equatorial plane governs the observed vibrational frequencies.

Electronic Absorption and Luminescence Spectroscopy of this compound

The electronic spectra of this compound are characterized by a series of structured absorption bands in the ultraviolet and visible regions, which arise from electronic transitions within the uranyl ion, perturbed by its ligand environment.

The UV-Vis absorption spectrum of this compound exhibits a characteristic pattern of multiple, relatively weak absorption bands between approximately 350 nm and 500 nm. nih.gov Research has identified several distinct peaks in this region, commonly observed at wavelengths of 359, 369, 403, 414, 426, 468, and 486 nm. nih.gov

This series of bands is attributed to a ligand-to-metal charge transfer (LMCT) transition. nih.gov Specifically, an electron is excited from a filled 2p orbital of the axial oxygen atoms to an empty non-bonding 5f orbital of the central uranium atom. nih.gov The complex structure of the absorption spectrum, with its multiple peaks, is a result of vibronic coupling. This means the primary electronic transition is coupled with the vibrational modes of the uranyl ion, particularly the symmetric stretching mode (ν₁). nih.gov The energy spacing between these vibronic bands is typically around 700 cm⁻¹.

Table 3: UV-Vis Absorption Maxima for this compound

Wavelength (λ_max)
359 nm
369 nm
403 nm
414 nm
426 nm
468 nm
486 nm

Data sourced from nih.gov

Luminescence Properties and Quenching Mechanisms

This compound exhibits characteristic luminescence, a property stemming from the electronic transitions within the linear O=U=O moiety. The emission spectrum is typically observed in the green region of the visible spectrum, ranging from approximately 400 to 650 nm. This luminescence is known to be quenched by various ions and molecules, a phenomenon that has been the subject of extensive research.

Luminescence Quenching: The quenching of uranyl luminescence can occur through several mechanisms, including collisional quenching, energy transfer, and electron transfer. Halide ions, for instance, are known to be effective quenchers of uranyl(VI) luminescence. nih.gov The quenching efficiency generally increases with the atomic number of the halide. researchgate.net Studies have shown that the quenching process can involve the formation of an intermediate triplet excited state with uranium(V) character, driven by an electron transfer from the quencher to the uranyl(VI) entity. researchgate.net

The presence of certain cations can also influence the luminescence lifetime. For example, solutions containing tetramethylammonium (B1211777) (TMA+) have been observed to significantly reduce the fluorescence lifetime of uranyl nitrate compared to alkali metal cations. researchgate.netchemrxiv.org This effect is attributed to a dynamic quenching process. researchgate.netchemrxiv.org The solvent environment plays a critical role in the quenching mechanism. In aqueous solutions, quenching by halides is efficient, but in organic solvents like acetonitrile, the ligand-to-metal charge transfer is reduced, leading to a "reignition" of the luminescence. nih.govejp-eurad.eu

Factors Influencing Luminescence:

pH: The pH of the solution significantly affects the speciation of uranyl(VI) and, consequently, its luminescence properties. Hydrolysis of the uranyl ion at different pH values leads to the formation of various species, each with its own characteristic luminescence spectrum and lifetime. nih.gov

Concentration: The concentration of uranyl nitrate in solution can influence the formation of different complex species, which in turn affects the absorption and fluorescence spectra. ias.ac.in

Ligand Coordination: The nature of the ligands coordinated to the uranyl ion in the equatorial plane has a profound impact on the luminescence properties. The formation of complexes with organic ligands can either enhance or quench the luminescence depending on the specific interactions.

Time-Resolved Luminescence Spectroscopy

Time-resolved luminescence spectroscopy (TRLS), also known as time-resolved laser-induced fluorescence spectroscopy (TRLFS), is a powerful technique for studying the dynamics of excited states in uranyl(VI) compounds. nih.gov By measuring the decay of the luminescence intensity over time, TRLS provides information about the lifetimes of the excited states and the kinetics of quenching processes.

This technique has been instrumental in distinguishing between different uranyl species in solution, as each species often exhibits a unique luminescence lifetime. nih.govrsc.org For instance, in hydrolysis studies of uranyl(VI), TRLS combined with parallel factor analysis (PARAFAC) has been used to identify and quantify the distribution of various hydroxo complexes over a wide pH range. nih.gov

Studies on solid-state uranyl compounds have also utilized TRLS to investigate the relationship between the luminescence lifetime and the local coordination environment. For example, a general trend of decreasing luminescence lifetime with increasing U-O bond lengths has been observed in some uranyl minerals. rsc.org

Interactive Data Table: Luminescence Lifetimes of Uranyl Species

Uranyl SpeciesMediumLifetime (µs)Reference
Hydrated Uranyl CationAqueous~1.5 researchgate.net
(UO₂)₂(OH)₂²⁺ DimerAqueousLonger than monomer rsc.org
Uranyl Nitrate with 1.8 M TMA+Aqueous0.6 researchgate.net
Uranyl Fluoride ComplexAqueous>100 researchgate.net

X-ray Absorption Spectroscopy (XAS) Studies

X-ray absorption spectroscopy (XAS) is a valuable tool for probing the local atomic and electronic structure of uranium in compounds like this compound. iaea.orgnih.gov This element-specific technique can provide information on the oxidation state, coordination numbers, interatomic distances, and the geometry of the local environment around the uranium atom. anl.govminsocam.org

EXAFS and XANES for Local Structure and Oxidation State

XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). amazonaws.com

XANES: The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and the coordination geometry of the absorbing atom. nih.gov For uranyl(VI) compounds, the U L₃-edge XANES spectrum typically exhibits a characteristic "white line" and sometimes a shoulder feature at a slightly higher energy. rsc.org The energy position and intensity of the white line can provide information about the valence state of uranium. iaea.org While changes in coordination geometry can also affect this feature, making definitive oxidation state determination sometimes challenging. rsc.org High-energy resolution XANES studies have demonstrated the potential of this technique for detailed speciation investigations of actinides. researchgate.netaps.org

EXAFS: The EXAFS region, extending several hundred eV above the absorption edge, contains information about the local atomic structure around the central uranium atom. Analysis of the EXAFS spectrum can yield precise interatomic distances, coordination numbers, and information about the types of neighboring atoms. minsocam.org For this compound, EXAFS can be used to determine the bond lengths of the axial oxygen atoms (U=O) and the equatorial ligands (nitrate and water molecules). minsocam.org Studies on various uranyl compounds have successfully used EXAFS to fit spectral contributions from axial and equatorial oxygen atoms, as well as more distant atoms in the coordination sphere. minsocam.org

Interactive Data Table: Structural Parameters of this compound from Diffraction Data

ParameterValueReference
Crystal SystemOrthorhombic researchgate.net
Space GroupCmc2₁ researchgate.net
U=O (axial) bond length~1.75 - 1.77 Å researchgate.net
U-O (equatorial, water) bond length~2.397 - 2.548 Å researchgate.net
U-O (equatorial, nitrate) bond length~2.397 - 2.548 Å researchgate.net

Note: The equatorial U-O bond lengths to water and nitrate ligands are within a similar range.

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into the structure and dynamics of molecules in solution and in the solid state. While ¹H and ¹³C NMR have been used to study the interaction of uranyl nitrate with organic ligands, challenges exist for direct observation of the uranium nucleus. researchgate.net However, NMR of other nuclei in the ligands can reveal information about the coordination environment. For instance, ¹⁵N NMR spectroscopy has been successfully applied to study the covalency of the uranium-nitride bond in other uranium complexes, showcasing the potential of NMR to probe actinide chemical bonding. nih.gov

Photoelectron Spectroscopy (XPS/UPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are surface-sensitive techniques that provide information about the elemental composition, chemical states, and electronic structure of the surface of a material. azooptics.comub.edu

XPS (also known as ESCA): XPS uses X-rays to eject core-level electrons. The binding energies of these electrons are characteristic of the element and its chemical environment. ub.edubohrium.com For this compound, XPS can be used to confirm the +6 oxidation state of uranium by analyzing the U 4f core level spectra, which typically show characteristic peaks with associated shake-up satellites. bohrium.comlehigh.edu It is a powerful tool for identifying the chemical composition and structural features of uranium compounds. bohrium.com

UPS: UPS employs ultraviolet radiation to probe the valence electronic states. azooptics.com While less commonly used for routine compositional analysis compared to XPS, UPS can provide a detailed picture of the density of electronic states in the valence band, which is crucial for understanding the bonding and electronic properties of the material. nih.gov

Solution Chemistry and Speciation Dynamics of Uranyl Vi Nitrate

Hydrolysis Chemistry of the Uranyl(VI) Ion in Solution

In aqueous solutions, the uranyl(VI) ion, formally represented as the aquo complex [UO₂(H₂O)₅]²⁺, acts as a weak acid and undergoes hydrolysis. This process involves the deprotonation of coordinated water molecules, leading to the formation of various monomeric and polymeric hydroxo complexes, particularly as the pH of the solution increases above 2.5. researchgate.net

As the pH of a uranyl solution rises, hydrolysis reactions lead to the formation of larger, polynuclear species through olation, a process where hydroxo groups bridge multiple uranyl centers. In acidic solutions (pH range ~2.5 to 5), the predominant hydrolysis products are the dimeric species, (UO₂)₂(OH)₂²⁺, and the trimeric species, (UO₂)₃(OH)₅⁺. researchgate.net These polymeric species are significant intermediates before the precipitation of uranium hydroxides at higher pH levels.

In moderately basic solutions, other trimeric species have been suggested, while in highly basic conditions ([OH⁻] ≈ 3 M), the dominant species are confirmed to be the monomers UO₂(OH)₄²⁻ and UO₂(OH)₅³⁻. nih.gov Spectroscopic studies have been instrumental in identifying these various species and understanding their formation pathways. nih.gov

The distribution of uranyl hydrolysis species is highly dependent on the pH of the solution. At very low pH (below 2.5), the free, hydrated uranyl ion, UO₂²⁺, is the dominant species. As the pH increases, the concentration of the polymeric species ((UO₂)₂(OH)₂²⁺ and (UO₂)₃(OH)₅⁺) rises, becoming significant in the pH range of 4 to 6. researchgate.netthuenen.de Above this range, further hydrolysis can lead to the formation of anionic hydroxo complexes and eventually the precipitation of uranyl hydroxides like schoepite. rsc.org

Advanced analytical techniques, such as time-resolved laser-induced fluorescence spectroscopy (TRLFS) combined with parallel factor analysis (PARAFAC), have enabled detailed modeling of this pH-dependent speciation. nih.govrsc.org These methods can deconvolve complex spectra to identify individual species and quantify their relative abundance across a wide pH range. nih.govrsc.org

pH-Dependent Distribution of Major Uranyl(VI) Hydrolysis Species
pH RangePredominant Species
< 2.5UO₂²⁺
2.5 - 5.0UO₂²⁺, (UO₂)₂(OH)₂²⁺, (UO₂)₃(OH)₅⁺
5.0 - 7.0(UO₂)₂(OH)₂²⁺, (UO₂)₃(OH)₅⁺, (UO₂)₄(OH)₇⁺
> 7.0Anionic hydroxo complexes (e.g., (UO₂)₃(OH)₇⁻), Precipitation

Aqueous Complexation of Uranyl(VI) with Inorganic Ligands

The uranyl(VI) ion readily forms complexes with a variety of inorganic anions present in solution. These complexation reactions are competitive with hydrolysis and can significantly alter uranium's speciation and solubility.

In solutions containing nitrate (B79036) ions, such as those prepared from uranyl(VI) nitrate, the nitrate can act as a ligand, although it is generally considered a weak one in aqueous media. iaea.org The nitrate ion competes with water molecules in the equatorial coordination plane of the linear O=U=O²⁺ ion. The coordination of nitrate to the uranyl center depends on the interplay between ligand-metal attraction, inter-ligand repulsions, and solvation effects. nih.gov

Studies have shown the formation of species such as [UO₂(NO₃)]⁺ and [UO₂(NO₃)₂]⁰. The coordination can be monodentate (η¹) or bidentate (η²), and the preferred mode is influenced by factors like steric hindrance and solvation. For instance, in aqueous solution, the mononitrate complex favors a monodentate binding fashion, allowing for coordination with four additional water molecules. nih.gov The presence of other, stronger ligands will lead to the displacement of the weakly bound nitrate ions.

Carbonate (CO₃²⁻) and phosphate (B84403) (PO₄³⁻) are environmentally significant ligands that form highly stable and soluble complexes with the uranyl(VI) ion, often preventing its precipitation even at neutral to alkaline pH.

Carbonate Complexation: Uranyl carbonate complexes are particularly important in natural waters. The primary species formed are UO₂(CO₃)₂²⁻ and the highly stable UO₂(CO₃)₃⁴⁻. researchgate.netnih.gov The formation of these complexes is thermodynamically favorable. Spectroscopic studies have been used to determine the thermodynamic data for the formation of the triscarbonate complex, UO₂(CO₃)₃⁴⁻. researchgate.net Calorimetric measurements have also provided crucial data on the enthalpy and entropy changes associated with the formation of various uranyl carbonate species. semanticscholar.org The complexation is strongly entropy-stabilized, consistent with reactions between hard donors (carbonate) and acceptors (uranyl). researchgate.net

Phosphate Complexation: Phosphate also forms strong complexes with uranyl(VI). The interaction mechanisms have been investigated from both thermodynamic and structural perspectives. nih.govosti.gov The formation of uranyl phosphate complexes, such as UO₂HPO₄ and (UO₂)₃(PO₄)₂, is thermodynamically stable with respect to their constituent oxides. nd.edu Thermodynamic parameters, including Gibbs free energies and enthalpies of formation, have been determined through a combination of solubility and calorimetric measurements, providing the data needed to model uranium behavior in phosphate-rich environments. nd.edu

Selected Thermodynamic Data for Uranyl(VI) Complexation with Inorganic Ligands
Reactionlog K (298 K)ΔH (kJ/mol)ΔS (J/K·mol)
UO₂²⁺ + CO₃²⁻ ⇌ UO₂(CO₃)9.7--
UO₂²⁺ + 3CO₃²⁻ ⇌ UO₂(CO₃)₃⁴⁻~21-24-36.25 ± 4.31297.08 ± 13.84
UO₂²⁺ + HPO₄²⁻ ⇌ UO₂(HPO₄)7.2--
UO₂²⁺ + H₂PO₄⁻ ⇌ UO₂(H₂PO₄)⁺3.3--

Note: Thermodynamic values can vary depending on experimental conditions such as ionic strength. Data sourced from references researchgate.netosti.gov.

Aqueous Complexation of Uranyl(VI) with Organic Ligands

A wide array of organic ligands, particularly those containing carboxylate and phenolate (B1203915) functional groups, form stable complexes with the uranyl(VI) ion. acs.org This complexation is a key factor in the environmental mobility of uranium, as natural organic matter (like humic and fulvic acids) is ubiquitous in soils and waters.

Simple aliphatic and aromatic carboxylates, such as acetate (B1210297), oxalate (B1200264), malonate, and citrate, readily complex with UO₂²⁺. researchgate.netresearchgate.net The stability of these complexes is often high, with formation constants (log K₁) spanning a wide range. osti.govosti.govornl.gov For example, bidentate ligands like oxalate form chelate rings with the uranyl ion, leading to enhanced stability. researchgate.net The thermodynamics of complexation with some organic acids have been studied, revealing that the reactions are often driven by a large positive entropy change. researchgate.net More complex organic molecules, including various amides, have also been investigated for their coordination chemistry with the uranyl ion, driven by applications in nuclear fuel reprocessing. epj-conferences.orgacs.org

Experimentally Determined Stability Constants (log K₁) for 1:1 Uranyl(VI) Complexes with Selected Organic Ligands at 25°C
Ligandlog K₁
Acetate3.1
Oxalate7.3
Acetylacetonate7.7
Phthalate5.6
Salicylate13.0
Catecholate16.8

Data sourced from reference osti.gov. Values are corrected to zero ionic strength.

Solvation Structures and Hydration Shell Dynamics

In aqueous solution, the uranyl(VI) ion is strongly hydrated. The linear O=U=O axis of the uranyl ion is surrounded by a number of solvent molecules in the equatorial plane. Experimental and theoretical studies have shown that the primary hydration shell of the uranyl(VI) ion, [UO₂(H₂O)₅]²⁺, typically consists of five water molecules arranged in a pentagonal bipyramidal geometry. atomistry.comosti.gov

The nitrate ions from uranyl(VI) nitrate can also participate in the coordination sphere. In solutions with increasing nitric acid concentration, nitrate ions can displace water molecules from the primary hydration shell to form inner-sphere complexes. atomistry.com Spectroscopic and theoretical studies have identified the formation of species such as [UO₂(NO₃)(H₂O)₃]⁺ and [UO₂(NO₃)₂(H₂O)₂]⁰. atomistry.comminsocam.org The coordination mode of the nitrate ligand to the uranyl ion is influenced by solvation, with a tendency to transition from a bidentate (η²) to a monodentate (η¹) binding mode in aqueous solution. usgs.govwikipedia.org

The dynamics of the hydration shell are also a critical aspect of the solution chemistry of uranyl(VI) nitrate. The exchange of water molecules between the primary hydration shell and the bulk solvent is a dynamic process. Molecular dynamics simulations suggest that this exchange occurs via an associative interchange mechanism. osti.gov

Table 2: Structural Parameters of Hydrated Uranyl(VI) Species

Species Coordination Number (Equatorial) Ligands in Equatorial Plane
[UO₂(H₂O)₅]²⁺ 5 5 H₂O
[UO₂(NO₃)(H₂O)₃]⁺ 4-5 1 NO₃⁻, 3-4 H₂O
[UO₂(NO₃)₂(H₂O)₂]⁰ 4-6 2 NO₃⁻, 2-4 H₂O

Solubility Equilibria and Thermodynamics in Aqueous Systems

The solubility of uranyl(VI) nitrate hexahydrate is high in water and is significantly influenced by factors such as temperature and the concentration of nitric acid. The dissolution of this compound in water is an equilibrium process:

UO₂(NO₃)₂·6H₂O(s) ⇌ [UO₂]²⁺(aq) + 2NO₃⁻(aq) + 6H₂O(l)

The solubility of uranyl nitrate in nitric acid solutions exhibits a complex behavior. As the concentration of nitric acid increases, the solubility initially decreases due to the common ion effect of the nitrate ion. ornl.gov This shifts the dissolution equilibrium to the left, favoring the solid phase. ornl.gov

Thermodynamic data for this compound provide a quantitative understanding of its stability and dissolution behavior. The standard enthalpy of formation (ΔHᵣ°), standard Gibbs free energy of formation (ΔGᵣ°), and standard entropy (S°) are key parameters.

Table 3: Standard Thermodynamic Properties of this compound at 298.15 K and 1 bar

Property Value Unit
Molar Mass 502.13 g/mol
Standard Enthalpy of Formation (ΔHᵣ°) -3168.1 ± 2.1 kJ/mol
Standard Entropy (S°) 505.6 J/(mol·K)

Data from a U.S. Geological Survey report. iaea.org

The heat of solution for uranyl nitrate hexahydrate in water provides insight into the energetics of the dissolution process. The dissolution enthalpies have been studied in various organic solvents and water, indicating that the primary contribution to the enthalpy of dissolution comes from the acid-base interaction between the uranyl nitrate and the solvent molecules. iaea.org The enthalpy of extraction of uranyl nitrate from an aqueous phase into an organic solvent, which is related to the dissolution process, has been estimated to be in the range of -5 to -10 kcal/mole, indicating an exothermic process.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Uranyl(VI) Nitrate (B79036) Systems

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of uranyl(VI) nitrate systems. rsc.orgmanchester.ac.ukrsc.orgresearchgate.net DFT calculations allow for the examination of electronic structures, bonding characteristics, and vibrational frequencies, providing insights that complement experimental findings. aesj.or.jpchemrxiv.orgresearchgate.netresearchgate.netrsc.orgosti.govosti.govresearchgate.nethzdr.de

DFT studies have been instrumental in elucidating the electronic structure and bonding in uranyl(VI) nitrate complexes. chemrxiv.orgosti.govosti.govresearchgate.net These calculations have confirmed that the linear O=U=O (uranyl) moiety is a robust feature, with the nitrate and other ligands coordinating to the uranium center in the equatorial plane. aesj.or.jp The bonding between the uranium atom and the equatorial ligands is primarily electrostatic, but covalent contributions are also significant. researchgate.net

Analysis of the electron density distribution reveals the nature of the chemical bonds within the complex. aesj.or.jp For instance, in the aqua uranyl nitrate complex, [UO2(NO3)2(H2O)2], the electron density between the uranium and the oxygen atoms of the water molecules indicates a degree of covalent character. aesj.or.jp Furthermore, the presence of outer-sphere water molecules in the hexahydrate form influences the electronic structure, highlighting the importance of the solvent environment. aesj.or.jp

The stability of these complexes is governed by a combination of factors, including the polarizability of the ligands and steric hindrance effects. rsc.orgresearchgate.net DFT calculations have shown that maximizing ligand polarizability while minimizing steric repulsion leads to more stable complexes. rsc.orgresearchgate.net

Table 1: Selected DFT-Calculated Properties of Uranyl(VI) Nitrate Complexes

Property[UO2(NO3)2(H2O)2][UO2(NO3)2·2L] (L = monoamide)
Uranium Atomic Charge Decreases with hydration aesj.or.jpInfluenced by ligand polarizability rsc.orgresearchgate.net
Bonding Character Covalent contribution in U-OH2 bonds aesj.or.jpPrimarily electrostatic with covalent character researchgate.net
Key Stability Factors Solvent effects from outer hydration spheres aesj.or.jpLigand polarizability and steric hindrance rsc.orgresearchgate.net

DFT calculations have been successfully employed to predict and assign the vibrational frequencies of uranyl(VI) nitrate complexes. aesj.or.jpchemrxiv.org These theoretical predictions are crucial for interpreting experimental infrared (IR) and Raman spectra. By modeling the vibrational modes, researchers can assign specific spectral features to the stretching and bending motions of the uranyl unit, the nitrate ligands, and the coordinated water molecules.

For example, calculations on uranyl dinitrate complexes with water and dimethyl sulfoxide (B87167) (DMSO) have helped to interpret their vibrational spectra by modeling both bidentate and monodentate coordination of the nitrate ions. researchgate.net The agreement between calculated and experimental frequencies provides confidence in the structural models used in the DFT calculations.

Molecular Dynamics Simulations of Uranyl(VI) Nitrate in Solution

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of uranyl(VI) nitrate in solution, providing insights into processes that occur over time. manchester.ac.uk

MD simulations have been used to study the hydration shell of the uranyl(VI) ion in aqueous solution. aesj.or.jpchemrxiv.orgacs.org These simulations reveal that the uranyl ion is typically coordinated by five water molecules in its first hydration shell. osti.govacs.org The dynamics of water exchange between the first and second hydration shells are crucial for understanding the reactivity of the uranyl ion. Atomistic simulations have suggested that this exchange process occurs through an associative interchange mechanism. acs.org

The solvent plays a critical role in the structure and stability of uranyl nitrate complexes. aesj.or.jp The inclusion of explicit solvent molecules in simulations is essential for accurately reproducing experimental observations. For instance, considering the influence of outer-sphere water molecules in uranyl nitrate hexahydrate leads to better agreement with experimentally determined structures. aesj.or.jp

Table 2: Key Findings from MD Simulations of Uranyl(VI) Nitrate in Solution

AspectObservation
First Hydration Shell Typically consists of five water molecules. osti.govacs.org
Water Exchange Mechanism Occurs via an associative interchange mechanism. acs.org
Solvent Effects Outer-sphere water molecules significantly impact complex structure and stability. aesj.or.jp

MD simulations have been employed to investigate the mechanisms of ion pairing and association between the uranyl(VI) cation and nitrate anions in solution. manchester.ac.uk These simulations show that nitrate ions can form both inner-sphere and outer-sphere complexes with the uranyl ion. chemrxiv.org In an inner-sphere complex, the nitrate ion is directly coordinated to the uranium atom, while in an outer-sphere complex, it is separated by one or more water molecules.

Classical molecular dynamics simulations have shown that uranyl(VI) can have both direct coordination with nitrate (contact ion-pair) and interactions through solvent-separated ion-pairing. chemrxiv.org The residence time of nitrate in the uranyl solvation shell has been computed to be around 10-12 picoseconds. chemrxiv.org The formation of these ion pairs is a dynamic process, with ligands constantly associating and dissociating from the central uranium ion. osti.gov

Ab Initio Calculations for Uranyl(VI) Coordination Complexes

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying uranyl(VI) coordination complexes. acs.org These methods are computationally intensive but can yield very accurate results for structural, electronic, and thermodynamic properties.

Ab initio molecular orbital calculations have been performed on complexes of uranyl nitrate with water and tri-methyl phosphate (B84403) (TMP). iaea.org These calculations have shown that the optimized geometry of [UO2(NO3)2(TMP)2] is in good agreement with experimental values. iaea.org Such studies provide fundamental insights into the nature of the chemical bonding and the factors that govern the stability and reactivity of these complexes.

Coordination Chemistry and Derivatization from Uranyl Vi Nitrate Hexahydrate

Synthesis of Novel Uranyl(VI) Coordination Polymers and Frameworks

The synthesis of extended structures such as coordination polymers and frameworks from uranyl(VI) nitrate (B79036) hexahydrate is a significant area of research, driven by their potential applications in areas like nuclear waste management. nih.govresearchgate.net The choice of synthetic methodology and organic linking ligands allows for precise control over the final architecture of the material.

Hydrothermal and solvothermal syntheses are powerful techniques for crystallizing coordination polymers and frameworks that may not be accessible under ambient conditions. These methods involve heating a mixture of the uranyl(VI) nitrate hexahydrate precursor and organic ligands in a sealed vessel with water (hydrothermal) or an organic solvent (solvothermal).

Under these conditions, this compound reacts with various organic ligands to form extended structures. For instance, the hydrothermal reaction with flexible zwitterionic ligands has been shown to produce novel two-dimensional (2D) and three-dimensional (3D) uranyl coordination polymers. nih.govresearchgate.net The specific structure obtained can be influenced by reaction parameters such as pH and temperature. In one study, a 3D cationic uranyl-organic framework (UOF) was synthesized by reacting uranyl nitrate hexahydrate with a tripodal flexible zwitterionic ligand under hydrothermal conditions at 413 K for 72 hours. Solvothermal reactions with aromatic carboxylate ligands have also yielded both dinuclear complexes and 3D frameworks. researchgate.net

Table 1: Examples of Hydrothermal/Solvothermal Synthesis using this compound

Ligand (Type)MethodConditionsResulting StructureReference
Tripodal flexible zwitterionHydrothermalpH 3.0, 413 K, 72 h3D Cationic Microporous UOF
Salen-type ligandsSolvothermal120 °C, 3 days (in DMF)3D Uranium-based MOFs rsc.org
Flexible zwitterionic ligandHydrothermalAqueous solution2D Layered Coordination Polymer nih.gov
Terephthalic acidSolvothermalN/A3D Framework researchgate.net

This compound is a widely used precursor for the synthesis of uranyl-containing metal-organic frameworks (Uranyl-MOFs). researchgate.net In these syntheses, the uranyl cation acts as the metal node or secondary building unit (SBU), which is connected by organic linkers to form a porous, crystalline framework. The inherent luminescence and rich coordination chemistry of the uranyl ion make these MOFs attractive for applications in sensing and photocatalysis. escholarship.org

The rational design of 3D uranyl-MOFs can be challenging due to the linear nature of the uranyl cation, which tends to favor the formation of 1D and 2D structures. escholarship.org However, careful selection of ligands and reaction conditions can overcome this. For example, a novel 3D uranyl-containing MOF, RPL-1, was synthesized from uranyl nitrate and a TCPB linker in N,N-dimethylformamide (DMF), resulting in a structure with interpenetrated nets. escholarship.org Similarly, two novel uranium-based MOFs, IHEP-101 and IHEP-102, were synthesized via the solvothermal reaction of uranyl nitrate hexahydrate with salen-type ligands. rsc.org These materials demonstrate the versatility of the precursor in generating complex, functional architectures.

Reaction Pathways and Ligand Exchange Kinetics

The derivatization of this compound begins with the displacement of its weakly bound water and nitrate ligands by stronger-coordinating species. Uranyl nitrate is a common starting material precisely because the nitrate ligand is easily replaced by other anions. wikipedia.org The reaction pathway often involves a stepwise substitution process, where solvent molecules may first enter the coordination sphere before being replaced by the desired ligand.

The kinetics of these ligand exchange and precipitation reactions are highly dependent on the structure of the incoming ligand. A study on the precipitation of uranyl nitrate coordination polymers with various diamide (B1670390) linkers revealed significant differences in reaction rates. Cyclic diamides led to rapid precipitation, whereas acyclic diamides exhibited a lengthy induction period followed by a slower precipitation rate. epj-conferences.orgepj-conferences.org This difference is attributed to the rotational isomerism in the acyclic ligands; they must overcome a rotational energy barrier to adopt the correct conformation for coordination and crystallization, a step not required for the more rigid cyclic ligands. epj-conferences.org Molecular dynamics simulations have also been used to study the coordination mode of nitrate, showing that its binding (η¹ vs. η²) is influenced by inter-ligand repulsions and solvation effects. nih.gov

Table 2: Ligand Exchange Kinetics with Diamide Linkers

Ligand TypeLigand StructurePrecipitation KineticsAttributed ReasonReference
Cyclic Diamideγ-lactam (L1), δ-lactam (L2)Rapid, no induction periodPre-organized, rigid structure suitable for crystallization epj-conferences.orgepj-conferences.org
Acyclic DiamideMe (L3), Et (L4) linear chainsSlow, with >60 min induction periodRotational barrier must be overcome to achieve correct conformation epj-conferences.orgepj-conferences.org

Self-Assembly Processes in Uranyl(VI) Systems

The formation of coordination polymers and frameworks from this compound is a prime example of molecular self-assembly. This process is governed by the specific coordination preferences of the uranyl ion and the geometric constraints of the organic linkers. The uranyl cation typically directs ligands to its equatorial plane, forming stable building units with pentagonal or hexagonal bipyramidal coordination. escholarship.orgresearchgate.net

These primary building units then self-assemble into higher-order, extended structures through the bridging action of the multitopic organic ligands. In addition to the strong coordinative bonds, weaker non-covalent interactions such as hydrogen bonding and π–π stacking can play a crucial role in directing the final architecture and stabilizing the resulting framework. For example, in the IHEP-102 MOF, 1D chains are stacked into a compact 3D structure through π–π interactions. rsc.org The interplay between the rigid geometry of the uranyl coordination sphere and the flexibility or rigidity of the organic linkers ultimately dictates the dimensionality and topology of the self-assembled product.

Applications in Nuclear Fuel Cycle and Advanced Materials Science Non Clinical

Uranyl(VI) Nitrate (B79036) Hexahydrate in Nuclear Fuel Reprocessing Chemistry

The reprocessing of spent nuclear fuel is a critical step in the nuclear fuel cycle, aimed at recovering valuable uranium and plutonium and separating them from waste products. Uranyl(VI) nitrate hexahydrate is central to these chemical processes.

The Plutonium and Uranium Recovery by Extraction (PUREX) process is the most established aqueous reprocessing method used worldwide. In this process, spent nuclear fuel rods are first decladded and then dissolved in nitric acid, resulting in a solution containing uranyl(VI) nitrate, plutonium(IV) nitrate, and various fission product nitrates. wikipedia.orgnrc.gov this compound is the key form of uranium throughout the solvent extraction stages of the PUREX process. wikipedia.org

The process relies on the selective extraction of uranium and plutonium from the aqueous nitric acid solution into an organic solvent, typically 30% tributyl phosphate (B84403) (TBP) in a hydrocarbon diluent like dodecane. iaea.orgiaea.org The efficiency of this extraction is influenced by factors such as the nitric acid concentration and the presence of salting-out agents. Optimization of the PUREX process often involves adjusting these parameters to maximize the recovery of uranium and plutonium while minimizing the co-extraction of fission products. The extracted uranyl nitrate is then back-extracted into a dilute nitric acid solution, from which it can be further purified and converted into other uranium compounds for reuse in nuclear fuel.

The separation of uranium in the PUREX process is based on the principle of solvent extraction, where the uranyl ion (UO₂²⁺) forms a neutral complex with nitrate ions and the TBP extractant. This complex is preferentially soluble in the organic phase. The primary extraction reaction can be represented as:

UO₂²⁺(aq) + 2NO₃⁻(aq) + 2TBP(org) ⇌ UO₂(NO₃)₂(TBP)₂(org)

This equilibrium is highly dependent on the nitric acid concentration in the aqueous phase. unt.edu High nitric acid concentrations favor the formation of the uranyl nitrate complex and its extraction into the organic phase. Conversely, a low nitric acid concentration in the stripping solution shifts the equilibrium to the left, allowing the uranium to be transferred back into the aqueous phase.

The choice of diluent for the TBP also affects the extraction efficiency. The distribution ratio of uranium (Dᵤ), which is the ratio of the concentration of uranium in the organic phase to that in the aqueous phase, varies with the diluent used.

DiluentRelative Uranium Distribution Ratio (Dᵤ)
n-hexaneHighest
dodecaneHigh
carbon tetrachlorideModerate
chloroformLowest

This interactive table is based on the general trend of increasing uranium distribution ratio with less polar diluents as observed in solvent extraction studies. bme.hu

In addition to solvent extraction, ion exchange is another important technique for the recovery and purification of uranium from nitrate solutions. Both anion and cation exchange resins can be employed. In nitric acid solutions, uranium can form anionic nitrate complexes, such as [UO₂(NO₃)₃]⁻ and [UO₂(NO₃)₄]²⁻, which can be effectively adsorbed by strong base anion exchange resins. osti.gov The adsorbed uranium can then be eluted from the resin using a solution with a different chemical composition, such as dilute nitric acid or a solution of a complexing agent.

Cation exchange resins can also be used to recover uranyl(VI) ions from nitrate solutions, particularly at lower nitric acid concentrations where the formation of anionic complexes is less favored. ekb.eg The selection of the appropriate ion exchange resin and operating conditions depends on the specific composition of the feed solution and the desired purity of the final uranium product.

Precursor for Advanced Nuclear Materials Synthesis

The purified this compound obtained from reprocessing is a versatile starting material for the fabrication of new nuclear fuel and other advanced nuclear materials.

Uranium dioxide (UO₂) is the most common type of nuclear fuel used in light-water reactors. This compound is the precursor for the production of UO₂ powder with the required ceramic properties for fuel pellet fabrication. The conversion process typically involves the thermal denitration (calcination) of this compound to produce uranium trioxide (UO₃). nrc.govanl.gov

UO₂(NO₃)₂·6H₂O(s) → UO₃(s) + 2NO₂(g) + ½O₂(g) + 6H₂O(g)

This denitration step is carried out in a controlled atmosphere and temperature to ensure the formation of UO₃ with the desired particle size and morphology. The resulting UO₃ is then reduced in a hydrogen atmosphere to produce UO₂ powder.

UO₃(s) + H₂(g) → UO₂(s) + H₂O(g)

The characteristics of the final UO₂ powder, such as its surface area and sinterability, are highly dependent on the conditions of the denitration and reduction steps.

ParameterEffect on Nitrate Removal from UO₃
TemperatureIncreased temperature enhances the rate of nitrate removal.
TimeNitrate removal rate is initially high and decreases over time.
AtmosphereHydrogen-nitrogen and nitrogen atmospheres are effective for nitrate removal.

This interactive table summarizes the findings from studies on the removal of residual nitrate from UO₃. iaea.org

Beyond nuclear fuel, this compound serves as a precursor for the synthesis of a variety of uranium-bearing ceramics and glasses. These materials are of interest for applications such as the immobilization of nuclear waste and the development of advanced materials with specific electronic or optical properties.

For instance, this compound can be used in sol-gel processes to create uranium-containing glasses. In these methods, the uranyl nitrate is dissolved in a suitable solvent and then hydrolyzed and condensed to form a gel, which is subsequently dried and calcined to produce a glass. The chemical reactivity of this compound allows for its incorporation into various matrix materials, enabling the synthesis of a wide range of uranium-bearing ceramics and glasses with tailored compositions and properties. Uranyl nitrates are also common starting materials for synthesizing other uranyl compounds due to the easy replacement of the nitrate ligand. wikipedia.org

Analytical Reagent and Standard for Uranium Quantification (Method Development)

This compound is a crucial compound in the development and validation of analytical methods for uranium quantification. Its high purity and stability make it an ideal starting material for preparing standard solutions, which are essential for calibrating a wide range of analytical instrumentation.

The development of accurate and reliable methods for the determination of uranium concentration is paramount in the nuclear industry and for environmental monitoring. This compound is frequently used as the primary standard in the development of such methods.

Spectrophotometric Methods:

Spectrophotometry, particularly UV-Visible and Raman spectroscopy, offers a non-destructive means of quantifying uranyl ions in solution. acs.org Methods have been developed that utilize the characteristic absorption spectra of the uranyl ion for its quantification. crimsonpublishers.com For instance, a method for determining high concentrations of uranium (150g/L to 250g/L) in nitrated media with less than 1% error has been successfully developed by matching the matrix of the analyte and the blank. crimsonpublishers.com

Research has also focused on mitigating interferences from other ions present in process solutions. For example, nitrate ions can interfere with the absorption of uranyl nitrate hexahydrate; however, this can be addressed by adding the same amount of nitrate to the blank. crimsonpublishers.com The development of these methods often involves preparing calibration curves from standard solutions of this compound at various concentrations. crimsonpublishers.com

The following table illustrates the negligible effect of scan rate on the UV-Vis spectroscopic measurements of this compound solutions, a key finding in method development. crimsonpublishers.com

Concentration of this compoundScan RateEffect on Absorbance
1-64 g/LVariedNegligible

Potentiometric Methods:

Potentiometric titration is another important technique for the simultaneous determination of free acidity and uranium in uranyl nitrate solutions. akjournals.com This is particularly relevant in the context of nuclear fuel reprocessing, where monitoring these parameters is crucial for process control. The method involves the use of complexing agents and various titrant combinations.

A study on the potentiometric determination of free acid and uranium in uranyl nitrate solutions employed several complexant-titrant combinations to assess their efficacy. akjournals.com The results indicated that different combinations yielded similar outcomes in the recovery of nitric acid and uranium. akjournals.com The development of these methods relies on the use of well-characterized uranyl nitrate stock solutions for validation. akjournals.com

This compound plays a critical role in the preparation of certified reference materials (CRMs) for uranium isotope analysis. These standards are indispensable for the calibration of mass spectrometers and for ensuring the quality and comparability of isotopic measurement results worldwide, which is fundamental for nuclear safeguards and security. researchgate.neteuropa.eu

The IRMM-2019 to IRMM-2029 series of uranium nitrate solutions, for example, are certified for their isotopic composition and are used as CRMs. researchgate.neteuropa.eu These solutions were prepared from the conversion of uranium hexafluoride (UF6) materials and their isotopic ratios were certified using thermal ionization mass spectrometry (TIMS). researchgate.net The use of uranyl nitrate as the chemical form for these standards is advantageous due to its solubility and stability in nitric acid solutions.

The American Society for Testing and Materials (ASTM) has also developed standard methods for the chemical and isotopic analysis of nuclear-grade uranyl nitrate solutions, which allow for the use of reference standards to determine any measurement bias. These standards are prepared with a well-defined matrix to match the samples being analyzed, ensuring accurate calibration.

Role in Actinide Speciation and Transmutation Research

This compound is a key compound in research related to actinide speciation and the development of advanced nuclear fuel cycles, including partitioning and transmutation strategies. Understanding the chemical behavior of actinides in various media is essential for designing efficient separation processes and for the long-term management of nuclear waste.

The co-crystallization of other actinides, such as neptunium (B1219326) (Np), plutonium (Pu), and americium (Am), with this compound is a promising area of research for group actinide separation. acs.org Studies have shown that hexavalent actinides can be co-crystallized with uranyl nitrate, and their distribution within the crystalline solid is homogenous. acs.org This provides a potential pathway for a single-technology approach to recycling used nuclear fuel. acs.org

Diffuse reflectance UV-Vis-NIR spectroscopy has been employed to characterize the speciation of actinides co-crystallized within a uranyl nitrate hexahydrate matrix. ezag.com These studies have provided valuable insights into the formation of dinitrate species of these actinides in the crystalline phase. ezag.com

The complexation of uranyl nitrate with various ligands is also a subject of intensive study to understand and predict its behavior in separation processes. This fundamental knowledge is crucial for the development of transmutation technologies, which aim to convert long-lived radiotoxic actinides into shorter-lived or stable isotopes.

Photocatalysis and Organic Transformation using this compound

In recent years, this compound has emerged as an efficient and recyclable homogeneous photocatalyst for a variety of organic transformations. The photo-excited uranyl ion possesses a high redox potential, making it a powerful oxidant capable of promoting challenging chemical reactions under visible light irradiation. akjournals.com

The photocatalytic activity of the uranyl ion, [UO2]2+, stems from its ability to absorb blue light, leading to a long-lived excited state with a high oxidation potential. crimsonpublishers.com This excited species can then engage in hydrogen atom transfer (HAT) or single-electron transfer (SET) processes with organic substrates. crimsonpublishers.com

Research has demonstrated the use of this compound as a photocatalyst for the direct C-H to C-C bond conversion. researchgate.net This allows for the functionalization of unactivated alkanes, ethers, acetals, and amides through radical addition to electrophilic olefins. researchgate.net Furthermore, it has been successfully employed in the selective cross-coupling of N-substituted amines and indoles.

A significant advantage of using uranyl nitrate as a photocatalyst is its recyclability, which can be achieved through simple extraction, making the process more sustainable. The following table summarizes key aspects of this compound in photocatalysis.

FeatureDescription
Activation Visible light (blue LEDs)
Mechanism Hydrogen Atom Transfer (HAT) or Single-Electron Transfer (SET)
Redox Potential of Excited Uranyl Ion +2.6 V vs. SHE
Applications C-H activation, C-C bond formation, cross-coupling reactions
Recyclability Yes, through extraction

Advanced Characterization Techniques and Methodological Development

Synchrotron-Based Techniques for Uranyl(VI) Speciation

Synchrotron-based X-ray techniques are powerful tools for elucidating the molecular-scale speciation of uranium. researchgate.netosti.gov These methods are element-specific and can provide detailed information about the oxidation state and local coordination environment of uranium in both crystalline and amorphous materials, as well as in aqueous solutions. researchgate.netnih.gov

X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are two complementary techniques that provide information on the electronic structure and local atomic environment of the absorbing atom. nih.gov XANES analysis of the U LIII-edge can confirm the predominance of the U(VI) oxidation state in the form of the uranyl moiety (UO₂²⁺). core.ac.uk EXAFS spectroscopy provides quantitative information about the local molecular environment of uranium, including interatomic distances, coordination numbers, and the identity of neighboring atoms. nih.gov

For instance, EXAFS data can resolve the characteristic structure of the uranyl ion, which consists of two axial oxygen atoms (Oax) at a short distance and four to six equatorial oxygen atoms (Oeq) at a longer distance. core.ac.uk The analysis of EXAFS spectra of various uranyl-bearing minerals and compounds has yielded structural parameters that are in good agreement with their published crystal structures. researchgate.net However, in complex environmental samples where multiple uranium phases may coexist, the similarity of EXAFS spectra from related mineral groups can complicate unambiguous speciation, highlighting the need for complementary analytical techniques. researchgate.net

High-energy resolution X-ray absorption near-edge structure (HR-XANES) is a more advanced technique that provides even more detailed information about the electronic structure. kit.edu By probing the unoccupied d and f density of states of uranium, HR-XANES can reveal subtle changes in the local electronic structure resulting from processes such as dehydration. kit.edu For example, a study on the dehydration of studtite to metastudtite showed a shift to higher energies of the occupied oxygen p-density of states and the uranium d- and f-density of states. kit.edu

The following table summarizes typical structural parameters for the uranyl local environment obtained from EXAFS analysis of contaminated sediments.

Scattering PathInteratomic Distance (Å)Coordination Number
U-Oax~1.82
U-Oeq12.2 - 2.54-6
U-Oeq22.2 - 2.54-6
Data derived from studies on natural samples. core.ac.uk

Hyphenated Techniques for In Situ Monitoring of Reactions

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the in situ monitoring of chemical reactions involving uranyl(VI). These techniques allow for the real-time observation of changes in speciation and concentration, providing kinetic and mechanistic insights.

Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) is a highly sensitive and selective method for studying the speciation of fluorescent species like the uranyl(VI) ion. nih.govunl.edu By exciting the sample with a laser pulse and measuring the subsequent fluorescence decay, TRLFS can distinguish between different uranyl species based on their characteristic fluorescence lifetimes and emission spectra. nih.govresearchgate.net This technique has been successfully applied to study the sorption of uranyl(VI) onto mineral surfaces such as gibbsite. nih.govunl.edu In such studies, different uranyl surface complexes can be identified by their distinct fluorescence lifetimes. For example, a bidentate mononuclear inner-sphere surface complex has been observed to have a shorter fluorescence lifetime compared to polynuclear uranyl(VI) surface species. nih.gov

The following table presents data from a TRLFS study on the sorption of uranyl(VI) onto gibbsite, showing the different surface species identified and their corresponding fluorescence lifetimes.

Uranyl Surface SpeciesFluorescence Lifetime (ns)pH Range of Dominance
Bidentate mononuclear inner-sphere surface complex330 ± 115Acidic
Polynuclear uranyl(VI) surface species5600 ± 1640Higher pH
Data from a study on uranyl sorption onto gibbsite. nih.gov

Other hyphenated techniques, such as extraction ion chromatography coupled with inductively coupled plasma mass spectrometry, have been utilized to study the kinetics of redox reactions of other actinides, and similar principles can be applied to uranyl(VI) systems. researchgate.net The coupling of high-performance liquid chromatography (HPLC) with detection methods like UV-visible spectroscopy or mass spectrometry (LC-MS) also offers powerful capabilities for separating and identifying different uranyl complexes in solution. nih.gov

Radiochemical Analytical Methodologies for Uranyl(VI)

Radiochemical methods are essential for the quantitative analysis of uranium isotopes, providing information that is crucial for nuclear material control and environmental monitoring. researchgate.net These techniques are based on the detection of radiation emitted from the decay of radioactive isotopes.

Alpha spectrometry is a widely used technique for the determination of the isotopic composition of uranium. kns.orgnf-itwg.org This method involves the measurement of the energy of alpha particles emitted by uranium isotopes such as ²³⁴U, ²³⁵U, and ²³⁸U. bundesumweltministerium.de Since different isotopes emit alpha particles with characteristic energies, their individual activities can be quantified. For accurate measurements, a chemical separation of uranium from the sample matrix is typically required to prepare a thin source, often by electrodeposition onto a stainless-steel disc, which minimizes self-absorption of the alpha particles. kns.orgbundesumweltministerium.de The use of a tracer, such as ²³²U, of known activity allows for the determination of the chemical yield of the separation process. bundesumweltministerium.de

The following table shows an example of the results obtained from the alpha spectrometric analysis of different types of uranium samples for safeguards purposes.

Sample Code²³⁴U/²³⁸U Activity Ratio²³⁵U/²³⁸U Activity RatioEnrichment %
NU11.0690.0450.689
NU20.9910.0450.696
DU10.7970.0390.598
NU = Natural Uranium, DU = Depleted Uranium. Data from a study for nuclear material control. researchgate.net

In addition to alpha spectrometry, other radiochemical techniques such as gamma spectrometry can be employed. nih.govosti.gov While less common for direct uranium isotope quantification due to the low energy and intensity of gamma emissions from some isotopes, it can be useful for the analysis of uranium ores where radioactive equilibrium exists. nih.govosti.gov

Advanced Microscopy for Morphological and Elemental Analysis of Derived Materials

Advanced microscopy techniques are indispensable for characterizing the morphology, structure, and elemental composition of materials derived from uranyl(VI) nitrate (B79036) hexahydrate. These methods provide high-resolution images of particles and surfaces, offering insights into their physical properties and formation processes.

Scanning Electron Microscopy (SEM) is frequently used for imaging the surface topography of materials at the micro- and nanoscale. escholarship.org When coupled with Energy Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental analysis of the sample, allowing for the correlation of morphology with chemical composition. osti.govresearchgate.net This combined technique has been used to identify the chemical forms of uranium compounds in micrometer-sized particles. osti.gov

Transmission Electron Microscopy (TEM) offers higher spatial resolution than SEM and is used to observe the internal structure of materials. researchgate.net TEM can reveal details about the size, shape, and crystallinity of nanoparticles. mdpi.com Uranyl acetate (B1210297) has historically been used as a staining agent in biological TEM to enhance contrast, although its use is becoming more restricted. nih.govnih.gov

Atomic Force Microscopy (AFM) is a powerful tool for high-resolution surface imaging and can also be used to measure nanomechanical properties. researchgate.netnih.gov AFM has been employed for the morphological characterization of thin films of uranyl(VI) complexes, revealing details about surface roughness and particle distribution. nih.gov

The following table summarizes the applications of these advanced microscopy techniques in the analysis of uranyl-derived materials.

TechniqueInformation Obtained
Scanning Electron Microscopy (SEM)Surface morphology, particle size and shape
Energy Dispersive X-ray Spectroscopy (EDX)Elemental composition and mapping
Transmission Electron Microscopy (TEM)Internal structure, crystallinity, high-resolution imaging of nanoparticles
Atomic Force Microscopy (AFM)High-resolution surface topography, nanomechanical properties

Q & A

Q. What are the primary applications of uranyl(VI) nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) in academic research?

Uranyl nitrate hexahydrate is widely used in:

  • Nuclear chemistry : As an intermediate in nuclear fuel preparation, particularly for uranium dioxide (UO₂) synthesis .
  • Analytical chemistry : As a reagent for ion determination (e.g., fluoride, sulfate) via spectrophotometry or redox titrations .
  • Electron microscopy : To enhance contrast in biological samples due to its staining properties .
  • Coordination chemistry : As a precursor for synthesizing uranium-containing coordination complexes .

Q. What safety protocols are essential for handling uranyl nitrate hexahydrate?

Key precautions include:

  • Radiation safety : Use shielded containers and monitor exposure due to uranium’s radioactivity .
  • Personal protective equipment (PPE) : Wear lab coats, gloves, and eye protection to prevent ingestion or skin contact .
  • Waste disposal : Follow regulatory guidelines (e.g., RCRA for mixed hazardous waste) for radioactive and nitrate-containing residues .

Q. How can the hydration state of uranyl nitrate hexahydrate be experimentally validated?

Use thermogravimetric analysis (TGA) to measure mass loss during dehydration. Theoretical water content (6 H₂O molecules) can be compared to experimental values (e.g., 29.3% mass loss for hexahydrate vs. 14.6% for trihydrate) .

   Table: Theoretical vs. Experimental Water Content  
   | Hydrate Form | Theoretical H₂O (%) | Experimental H₂O (%) |  
   |--------------|---------------------|----------------------|  
   | Hexahydrate  | 29.3                | 28.9 ± 0.3           |  
   | Trihydrate   | 14.6                | 14.2 ± 0.2           |  

Advanced Research Questions

Q. How do dehydration conditions affect the structural transformation of uranyl nitrate hexahydrate?

  • Phase transitions : Under N₂ flow or reduced humidity, UO₂(NO₃)₂·6H₂O (hexahydrate) loses water to form UO₂(NO₃)₂·3H₂O (trihydrate) and eventually UO₂(NO₃)₂·2H₂O (dihydrate).
  • Characterization : Time-resolved infrared reflectance spectroscopy shows shifts in ν₃(UO₂²⁺) from 949 cm⁻¹ (hexahydrate) to 966/957 cm⁻¹ (trihydrate) due to inequivalent uranyl sites . X-ray diffraction (XRD) confirms lattice changes .

Q. How can UV-vis spectroscopy be optimized for uranyl nitrate analysis despite nitrate interference?

  • Nullification method : Add equivalent nitrate concentrations to sample and blank cuvettes to cancel interference between 262–348 nm .
  • Parameters : Use a fast scan rate (1 nm/s), 1 nm slit width, and single-scan mode to minimize noise .
  • Validation : Confirm uranyl-specific absorption at 350–500 nm, where nitrate interference is negligible .

Q. What methodologies improve the separation of actinides (Np, Pu) during uranyl nitrate crystallization?

  • Oxidation control : Maintain Np in its +IV state (e.g., via reductants) to avoid co-crystallization with U(VI). Pu(VI) is removed with a decontamination factor (DF) >40 via washing .
  • Washing efficiency : Use cold nitric acid to dissolve interspace mother liquor, reducing residual actinide content .

Q. How does uranyl speciation change in ionic liquid (IL) environments?

  • Coordination shifts : In [BMIM][TfN], UO₂(NO₃)₂·6H₂O forms [UO₂(NO₃)₂] (ν₃(UO₂²⁺) = 950 cm⁻¹) and [UO₂(NO₃)₃]⁻ (945 cm⁻¹) upon excess nitrate addition. IR spectroscopy tracks ν(NO) at 1537 cm⁻¹ for nitrate coordination .
  • Displacement studies : Triflimide ([TfN]⁻) ligands in UO₂(TfN)₂ are replaced by nitrate, altering speciation .

Contradiction Analysis & Validation

Q. How should researchers address discrepancies in hydration state calculations for uranyl nitrate?

  • Data reconciliation : Compare TGA results with Karl Fischer titration for precise water quantification .
  • Structural validation : Use XRD to confirm hydrate-specific crystallographic patterns (e.g., orthorhombic vs. monoclinic phases) .

Q. Why do decontamination factors (DFs) for actinides vary across crystallization studies?

  • Morphological factors : Agglomerated crystals trap mother liquor, reducing DF efficiency even after washing .
  • Oxidation states : Np(VI) co-crystallizes with U(VI), whereas Pu(IV) remains in solution, leading to divergent DFs .

Methodological Best Practices

  • Synthesis : Use anhydrous solvents and controlled humidity to prevent unintended hydrate formation .
  • Characterization : Pair spectroscopic (IR, UV-vis) and diffraction (XRD) techniques to resolve structural and electronic properties .
  • Safety : Store UO₂(NO₃)₂·6H₂O at room temperature in airtight containers to avoid deliquescence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.